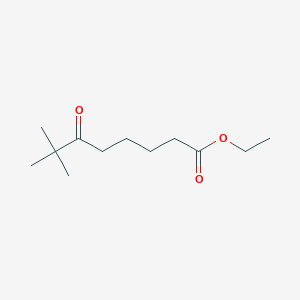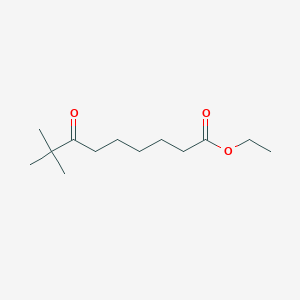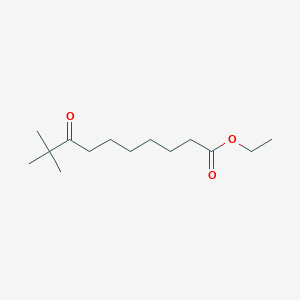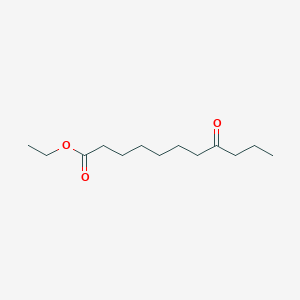
Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate” is an ester derived from a 2,3-dichlorophenyl group and a 7-oxoheptanoic acid group. The 2,3-dichlorophenyl group is a phenyl ring with two chlorine atoms attached at the 2nd and 3rd positions. The 7-oxoheptanoic acid is a seven-carbon chain with a ketone group at the 7th position and a carboxylic acid group at the end, which forms an ester with an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with two chlorine atoms and a seven-carbon chain with a ketone group and an ester group . The exact three-dimensional structure would depend on the spatial arrangement of these groups and could potentially exist as different stereoisomers.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The ester group could undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups (like the ketone and ester groups) and the chlorine substituents on the phenyl ring could influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Ballini et al. (1991) demonstrated a method to synthesize ethyl 7-oxoheptanoate, showcasing its relevance in chemical synthesis (Ballini, Marcantoni, & Petrini, 1991).
- Takeda, Amano, and Tsuboi (1977) highlighted the use of ethyl 2-acetoxy-3-oxoheptanoate in producing key intermediates for other compounds (Takeda, Amano, & Tsuboi, 1977).
Intermediate in Pharmaceutical Synthesis :
- Xin-zhi Chen (2006) described the synthesis of Ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin, a pharmaceutical compound (Chen Xin-zhi, 2006).
- Kiely (1991) explored the preparation of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a complex chemical process involving ethyl derivatives (Kiely, 1991).
Advanced Material Research :
- Vogt et al. (2013) studied two polymorphic forms of an ethyl compound related to ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate, showing its importance in the development of advanced materials (Vogt, Williams, Johnson, & Copley, 2013).
- Tokuda, Watanabe, and Itoh (1978) investigated photochemical reactions of similar ethyl compounds, indicating its potential in developing new photochemical processes (Tokuda, Watanabe, & Itoh, 1978).
Biological and Medicinal Chemistry :
- Nurieva et al. (2015) synthesized derivatives of ethyl 7-oxoheptanoate, exploring their antiproliferative activities, an essential aspect of medicinal chemistry (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).
Environmental Applications :
- Sun and Pignatello (1993) identified ethyl acetate extracts in the study of advanced oxidation processes for wastewater treatment, indicating its utility in environmental applications (Sun & Pignatello, 1993).
Photophysical Research :
- Sathyamoorthi et al. (1994) discussed the treatment of ethyl compounds in forming laser-active complexes, relevant in photophysical studies (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).
Material Science :
- Kim et al. (1999) prepared electrophilic trisubstituted ethylenes, including 2,3-dichlorophenyl derivatives, showcasing the role of such compounds in material science (Kim, Morales, Scully, Seitz, Sikora, Spaulding, Sudman, Sullivan, Dean, Kharas, & Watson, 1999).
Analytical Chemistry :
- Li (2007) developed a gas chromatography method for analyzing ethyl 7-chloro-2-oxohepanoate, showing its relevance in analytical chemistry (Li, 2007).
Orientations Futures
Mécanisme D'action
Target of Action
It is structurally similar to cariprazine , which is known to act as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors .
Biochemical Pathways
Based on its structural similarity to cariprazine, it may influence the dopaminergic and serotonergic systems .
Pharmacokinetics
Cariprazine is extensively metabolized by cyp3a4 and, to a lesser extent, by cyp2d6 to form two major metabolites, desmethyl cariprazine (dcar) and didesmethyl cariprazine (ddcar) . These metabolites are pharmacologically active and have in vitro receptor binding profiles similar to the parent drug .
Result of Action
Based on its structural similarity to cariprazine, it may have potential antipsychotic effects .
Propriétés
IUPAC Name |
ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEZVRYEAQLCQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645743 |
Source


|
| Record name | Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898777-91-8 |
Source


|
| Record name | Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














